GU17;ISL;Isoliquiritigen

Overview

Description

Isoliquiritigenin (ISL), a chalcone-type flavonoid derived from Glycyrrhiza uralensis (licorice), exhibits broad pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects . Its molecular mechanisms involve inhibition of NF-κB and MAPK signaling pathways, modulation of oxidative stress markers (e.g., iNOS, COX-2), and regulation of cytokines (e.g., TNF-α, IL-6) . ISL also demonstrates unique enzymatic interactions, such as enhancing β-glucuronidase activity for glycyrrhetinic acid monoglucuronide (GAMG) production .

Scientific Research Applications

Antitumor Activity

Mechanisms of Action

Isoliquiritigenin exhibits potent antitumor effects across various cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of the PI3K/Akt/mTOR signaling pathway and the activation of caspases . Notably, ISL has shown efficacy against breast cancer, prostate cancer, and cervical cancer cell lines.

Case Studies

- A study demonstrated that aminomethylated derivatives of ISL had superior cytotoxicity against human cancer cell lines (e.g., MCF-7 and PC-3) compared to ISL itself, achieving tumor growth inhibition rates as high as 71.68% in vivo .

- Another investigation revealed that a specific amino acid ester derivative of ISL exhibited an IC50 value of 14.36 μM against HeLa cells, significantly outperforming ISL’s IC50 of 126.5 μM .

Anti-Diabetic Effects

Mechanisms of Action

ISL has been shown to ameliorate complications associated with diabetes, particularly diabetic nephropathy. It exerts protective effects by inhibiting oxidative stress and inflammation through the MAPK and Nrf2 signaling pathways .

Case Studies

- In a diabetic mouse model, ISL treatment resulted in reduced renal fibrosis and apoptosis, suggesting its potential as a therapeutic agent against diabetic complications .

Neuroprotective Properties

Mechanisms of Action

ISL demonstrates neuroprotective effects by inhibiting monoamine oxidase activity and reducing neuroinflammation. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Research indicates that ISL can protect against neuronal damage induced by amyloid-beta peptides, which are implicated in Alzheimer’s pathology . Additionally, its competitive inhibition of human monoamine oxidase suggests potential benefits for mood disorders and cognitive decline associated with aging .

Anti-Inflammatory Activity

Mechanisms of Action

The anti-inflammatory properties of ISL are attributed to its ability to inhibit the NF-κB pathway and modulate NLRP3 inflammasome activation. These actions help mitigate various inflammatory responses within the body .

Case Studies

- A comprehensive review highlighted ISL's effectiveness in treating inflammation-associated diseases by targeting multiple inflammatory pathways . Clinical studies have suggested its potential use in managing chronic inflammatory conditions.

Summary Table: Applications of Isoliquiritigenin

| Application | Mechanism of Action | Efficacy Evidence |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits proliferation | Inhibition rates up to 71.68% in vivo studies |

| Anti-Diabetic | Reduces oxidative stress; inhibits inflammation | Improved renal function in diabetic models |

| Neuroprotective | Inhibits monoamine oxidase; reduces neuroinflammation | Protects neurons from amyloid-beta toxicity |

| Anti-Inflammatory | Inhibits NF-κB pathway; modulates inflammasome | Effective in chronic inflammatory disease models |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate Isoliquiritigenin's inhibition of aldose reductase (AR) activity?

Methodology:

- Use in vitro enzyme activity assays with purified AR (e.g., recombinant human AR) and measure inhibition via spectrophotometric detection of NADPH consumption at 340 nm.

- Include positive controls (e.g., epalrestat) and negative controls (vehicle-only) to validate assay specificity.

- Calculate IC50 values using dose-response curves (e.g., 0–50 µM ISL) and nonlinear regression analysis. Note that ISL’s IC50 for AR is reported as 320 nM in rat lens and human erythrocyte models .

- Account for experimental variables like pH (AR activity is pH-sensitive; optimal at pH 6.2) and cofactor (NADPH) stability .

Q. How should researchers determine effective ISL concentrations for in vitro cytotoxicity studies?

Methodology:

- Perform dose-response experiments across a broad range (e.g., 1–100 µM ISL) using viability assays (MTT, CCK-8) in target cell lines (e.g., DU145 prostate cancer cells, MGC-803 gastric cancer cells).

- Use time-course analyses (e.g., 24–72 hours) to assess dynamic effects. For example, ISL reduces cell viability by >50% at 20 µM in hypoxia-induced cardiomyocytes .

- Validate cytotoxicity mechanisms via apoptosis markers (e.g., caspase-3 activation, mitochondrial membrane potential loss) .

Q. What guidelines exist for converting ISL doses between animal models (e.g., mice to rats)?

Methodology:

- Apply body surface area (BSA) normalization using species-specific Km factors. For example, a mouse dose of 20 mg/kg converts to a rat dose of 10 mg/kg (mouse Km = 3, rat Km = 6) .

- Adjust for pharmacokinetic differences (e.g., bioavailability, metabolism) via pilot pharmacokinetic studies measuring plasma half-life and tissue distribution.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for ISL across studies?

Methodology:

- Compare assay conditions: IC50 discrepancies (e.g., 320 nM for AR vs. 24.7 µM for influenza virus replication ) may arise from differences in enzyme sources, cell types, or endpoint measurements.

- Standardize protocols: Use identical buffer systems (pH, ionic strength), incubation times, and cofactor concentrations.

- Validate findings with orthogonal assays (e.g., AR inhibition via sorbitol accumulation assays vs. viral plaque reduction assays ).

Q. What strategies improve ISL’s oral bioavailability for in vivo studies?

Methodology:

- Develop self-microemulsifying drug delivery systems (SMEDDS) using excipients like Labrasol and Transcutol HP. Optimize formulations via pseudo-ternary phase diagrams to achieve nanoemulsions (<50 nm particle size) with enhanced intestinal absorption .

- Assess bioavailability via pharmacokinetic studies in rodent models: Compare AUC (area under the curve) of SMEDDS vs. free ISL suspensions. SMEDDS increased ISL’s AUC by 3.95× in rats .

Q. How can ISL’s dual role in ROS modulation be systematically evaluated?

Methodology:

- Use fluorescent probes (e.g., DCFH-DA for ROS, JC-1 for mitochondrial membrane potential) in time-lapse microscopy or flow cytometry.

- Note context-dependent effects: ISL reduces ROS in diabetic complications (e.g., erythrocyte sorbitol accumulation ) but increases ROS in cancer cells to induce apoptosis (e.g., 20 µM ISL elevates ROS by >2-fold in MGC-803 cells ).

- Validate redox pathways via knockout models (e.g., Nrf2-deficient mice) or inhibitors (e.g., NAC for ROS scavenging) .

Q. What experimental designs validate ISL’s synergistic effects with chemotherapy agents?

Methodology:

- Use combination index (CI) analysis: Treat cells (e.g., multiple myeloma cells) with ISL and doxorubicin at fixed ratios (e.g., 1:1, 1:2). Calculate CI values using the Chou-Talalay method, where CI <1 indicates synergy .

- Assess mechanistic synergy via pathway analysis: ISL enhances doxorubicin efficacy by downregulating IL-6/STAT3 signaling, which can be confirmed via phospho-ERK/STAT3 immunoblotting .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in ISL’s bioactivity?

Methodology:

- Perform HPLC purity checks (≥98% purity) and NMR structural validation for each batch .

- Include internal controls in every experiment (e.g., a reference ISL batch with known IC50 values).

Q. What statistical approaches are optimal for analyzing ISL’s dose-dependent effects?

Methodology:

- Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate EC50/IC50.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., ROS levels at 0, 10, 20 µM ISL ).

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in ISL-related animal studies?

Methodology:

Comparison with Similar Compounds

Anti-Inflammatory Activity

ISL and structurally related compounds exhibit anti-inflammatory effects via shared and distinct pathways:

- Key Findings :

Antioxidant Activity

ISL mitigates oxidative stress by targeting reactive oxygen species (ROS) and antioxidant enzymes:

- Key Findings: ISL reduces sorbitol accumulation in red blood cells (IC50 = 2.0 × 10⁻⁶ M), a mechanism absent in quercetin and resveratrol . ISL’s dual inhibition of iNOS and COX-2 surpasses the single-target activity of many flavonoids .

Antitumor Activity

ISL and derivatives show potent cytotoxicity and cell cycle modulation:

- Key Findings :

Pharmacokinetics and Bioavailability

- Key Challenges :

Research Findings and Clinical Potential

- Neuroprotection : ISL alleviates cognitive impairment by reducing ROS and TNF-α in LPS-induced models .

- Cardiovascular : ISL inhibits atherosclerosis by blocking TRPC5 channels , reducing plaque area by 71.68% in vivo .

- Safety : High doses (40 µg/mL) induce cytotoxicity in MAC-T cells, emphasizing dose-dependent effects .

Preparation Methods

Natural Extraction and Purification from Licorice Root

Raw Material Preparation and Solvent Extraction

Licorice (Glycyrrhiza spp.) roots are the primary natural source of ISL. The extraction process begins with drying and pulverizing the roots into a fine powder (60–80 mesh). A continuous countercurrent extraction system is employed using 80% (v/v) ethanol at 50°C for 60 minutes, with a solid-to-liquid ratio of 1:10–30 . This method maximizes yield by maintaining a concentration gradient, ensuring efficient transfer of ISL precursors (e.g., isoliquiritin) into the solvent.

Acid Hydrolysis and Resin-Based Purification

The crude extract undergoes acid hydrolysis with 1–3% (v/v) hydrochloric acid at 80°C for 2–4 hours to cleave glycosidic bonds, converting isoliquiritin to ISL . Subsequent purification uses a hybrid resin column combining polyamide (30–60 mesh) and macroporous resin (HPD-100 or D101B) in a 5:5 ratio. Ethanol-water gradients (20–80% ethanol) elute impurities, while ISL is collected at 50–70% ethanol. This step achieves >90% purity, as confirmed by HPLC .

Final Recrystallization

The enriched ISL fraction is concentrated under vacuum and recrystallized using methanol or ethanol. Optimal conditions involve slow cooling from 60°C to 4°C, yielding needle-like crystals with a purity exceeding 98% .

Chemical Synthesis Pathways

Intermediate Synthesis via Lewis Acid Catalysis

A patented synthetic route (CN101353299A) involves three key intermediates :

-

2,4-Dihydroxyacetophenone : Resorcinol (10–18 g) reacts with glacial acetic acid (30–60 mL) under ZnCl₂ catalysis (15–30 g) at reflux for 1–2 hours. Yield: 70–80% after ethanol recrystallization .

-

2-Hydroxy-4-methoxyacetophenone : Methylation of the 4-hydroxy group using dimethyl sulfate (0.01–0.1 mol) in alkaline conditions (K₂CO₃). Yield: ~70% after silica gel chromatography .

-

3-(4-Hydroxyphenyl)-1-(4-methoxy-2-hydroxyphenyl)-propenone : Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol with KOH. Yield: 65–75% .

Demethylation and Final Product Isolation

The methoxy group in the intermediate is demethylated using hydrobromic acid (48% HBr) at 100°C for 4–6 hours. The crude ISL is purified via column chromatography (silica gel, chloroform-methanol 9:1) and recrystallized from ethyl acetate, achieving >99% purity .

Table 1: Key Reaction Parameters in ISL Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Intermediate 1 | ZnCl₂, glacial acetic acid | 70–80 | 95 |

| Intermediate 2 | (CH₃)₂SO₄, K₂CO₃ | 70 | 90 |

| Condensation | KOH, ethanol, 60°C | 65–75 | 85 |

| Demethylation | HBr, 100°C | 80–85 | 99 |

Nanoemulsion Formulation for Enhanced Bioavailability

Excipient Selection and Pseudoternary Phase Optimization

ISL’s poor aqueous solubility (0.12 mg/mL) necessitates advanced delivery systems. A nanoemulsion (ISL-NE) composed of propylene glycol dicaprylate (PGD, oil phase), Cremophor EL35 (surfactant), and PEG 400 (cosurfactant) was developed . Solubility studies identified PGD (12.5 mg/g ISL) and EL35 (9.8 mg/g ISL) as optimal excipients . Pseudoternary phase diagrams determined the NE region at Km (surfactant:cosurfactant) ratios of 3:1–5:1 and oil concentrations of 10–20% .

Central Composite Design (CCD) Optimization

A CCD-RSM model optimized particle size (PS) and entrapment efficiency (EE) :

-

Independent variables : Oil (0.4–1.2 g) and Km (1.0–1.6 g) weights.

-

Responses : Minimize PS (34.56 ± 0.80 nm achieved) and maximize EE (92.4 ± 1.2%).

Table 2: CCD-RSM Optimization Results for ISL-NE

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Oil (g) | 0.4 | 1.2 | 0.8 |

| Km (g) | 1.0 | 1.6 | 1.3 |

| Particle Size (nm) | 30.2 | 45.8 | 34.56 |

| Entrapment Efficiency | 85.3 | 94.7 | 92.4 |

Characterization of ISL-Loaded Nanoemulsion

-

Zeta potential : -18.7 ± 0.6 mV, ensuring colloidal stability .

-

Drug release : 85.2 ± 2.1% over 24 hours (vs. 42.3 ± 1.8% for ISL suspension) .

-

Ocular compatibility : pH 6.8–7.2 and osmolarity 290–310 mOsm/kg .

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of ISL Preparation Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Natural Extraction | 1.2–1.8 | 98–99 | Moderate | Industrial |

| Chemical Synthesis | 60–70 | >99 | High | Laboratory |

| Nanoemulsion | 95–98* | 99 | Very High | Clinical |

| *Entrapment efficiency. |

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

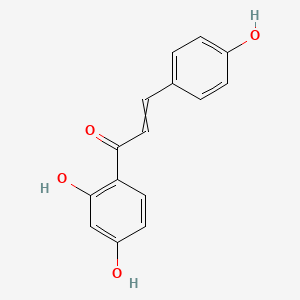

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H |

InChI Key |

DXDRHHKMWQZJHT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.